molecular formula C9H7BrN2O B1380954 5-Bromo-3-methylquinazolin-4(3H)-one CAS No. 1410973-83-9

5-Bromo-3-methylquinazolin-4(3H)-one

Cat. No.: B1380954
CAS No.: 1410973-83-9
M. Wt: 239.07 g/mol
InChI Key: CVMSMOMEDDRQKP-UHFFFAOYSA-N
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Description

5-Bromo-3-methylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C9H7BrN2O and its molecular weight is 239.07 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Application in Cancer Treatment

5-Bromo-3-methylquinazolin-4(3H)-one is a significant intermediate in the synthesis of drugs for treating colon and rectal cancers. A study by Zheng-you (2010) outlines a synthetic route for this compound, emphasizing its high yield and importance in cancer drug production (He Zheng-you, 2010).

Role in Microwave-Assisted Synthesis

Mohammadi and Hossini (2011) demonstrated the use of this compound in the one-pot, three-component synthesis of quinazolinones under microwave irradiation. This method highlights the compound's versatility in facilitating efficient synthetic processes (A. Mohammadi & S. S. S. Hossini, 2011).

Antimicrobial and Analgesic Activities

Sahu et al. (2008) explored the biological activities of this compound derivatives. Their findings indicate that certain derivatives exhibit significant analgesic, anti-inflammatory, and antihelmintic activities (S. Sahu et al., 2008).

Antiviral and Cytotoxic Activities

Research by Selvam et al. (2010) on 2,3-disubstitutedquinazolin-4(3H)-ones, which include derivatives of this compound, reveals their potential antiviral activity against HIV, HSV, and vaccinia viruses. One derivative showed significant activity against Herpes simplex and vaccinia viruses, underscoring the compound's potential in antiviral drug development (P. Selvam et al., 2010).

Development of Schiff Bases and Bioactivity Studies

Sayyed et al. (2006) discussed the synthesis of Schiff bases from this compound, highlighting its utility in the development of potentially active compounds with various bioactivities (Mudassar A. Sayyed et al., 2006).

Use in Photostabilizers for Poly(vinyl chloride)

Balakit et al. (2015) demonstrated the use of derivatives of this compound in the synthesis of thiophenes, which act as photostabilizers for rigid poly(vinyl chloride). This application highlights the compound's role in material science, particularly in enhancing the durability of polymers (A. Balakit et al., 2015).

In Metal Complex Synthesis and Antimicrobial Properties

Peter and Lucky (2015) synthesized new metal complexes using this compound as a ligand. These complexes exhibited significant antimicrobial properties against various bacteria and fungi, indicating the compound's importance in the development of novel antimicrobial agents (Osarumwense O. Peter & Okunrobo O. Lucky, 2015).

Properties

IUPAC Name

5-bromo-3-methylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-12-5-11-7-4-2-3-6(10)8(7)9(12)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVMSMOMEDDRQKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(C1=O)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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